Peficitinib
Overview
Description
Peficitinib, also known as ASP015K, is an orally bioavailable Janus kinase (JAK) inhibitor . It has been used in trials studying the treatment and basic science of Psoriasis, Pharmacodynamics, Drug Interactions, Colitis, Ulcerative, and Rheumatoid Arthritis .
Molecular Structure Analysis
The molecular structure of Peficitinib is C18H22N4O2 . The average molecular weight is 326.4 . The crystal structure of TYK2 in complex with peficitinib has been determined .Chemical Reactions Analysis
Peficitinib acts as a broad-spectrum JAK inhibitor and showed inhibitory activity against JAK1 (3.9 nM), JAK2 (5.0 nM), JAK3 (0.71 nM), and TYK2 (4.8 nM) .Physical And Chemical Properties Analysis
The molecular weight of Peficitinib is 326.39 . The CAS number is 944118-01-8 .Scientific Research Applications
Treatment of Rheumatoid Arthritis : Peficitinib is a pan-Janus kinase (JAK) inhibitor and has been approved in Japan for treating RA, particularly in patients who have an inadequate response to conventional therapies. It has been shown to significantly improve measures of disease severity and reduce joint destruction in RA patients (Markham & Keam, 2019).
Clinical Trials on RA : Peficitinib has been effective in reducing RA symptoms and well-tolerated in patients with an inadequate response to disease-modifying anti-rheumatic drugs (DMARDs). This was confirmed in a randomized, double-blind, placebo-controlled phase III trial (Tanaka et al., 2019).
Drug-Drug Interaction Studies : Studies have investigated the impact of peficitinib on the pharmacokinetics of other drugs. For instance, its interaction with metformin, a type 2 diabetes therapy, was examined, showing slight changes in the pharmacokinetics of metformin when co-administered with peficitinib (Shibata et al., 2020).
Pharmacokinetics and Safety : Studies have also looked into the pharmacokinetics and safety of peficitinib in different patient populations, including those with impaired hepatic or renal function (Miyatake et al., 2019).
Long-term Safety and Effectiveness : A 2-year extension study of peficitinib in RA showed a stable safety profile and sustained effectiveness in patients with moderate-to-severe RA (Genovese et al., 2019).
Potential in Treating Other Conditions : There is ongoing research into the potential of peficitinib in treating other autoimmune diseases, such as systemic sclerosis, due to its ability to inhibit JAK/STAT pathways (Kitanaga et al., 2019).
Comparative Efficacy with Other JAK Inhibitors : Comparative studies have been conducted to evaluate the efficacy and safety of peficitinib versus other JAK inhibitors like tofacitinib and baricitinib in the treatment of RA (Tanaka et al., 2021).
Synthesis and Optimization : Research on the synthesis and optimization of the synthesis technology of peficitinib, highlighting the chemical process involved in its production, has also been conducted (刘, 2022).
properties
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-JQCLMNFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111132, DTXSID801319101 | |
Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peficitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peficitinib | |
CAS RN |
944118-01-8, 944134-74-1 | |
Record name | Peficitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peficitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peficitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEFICITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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